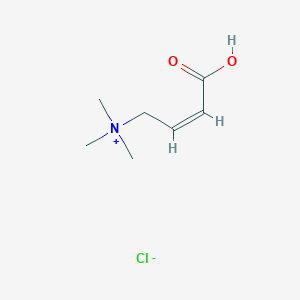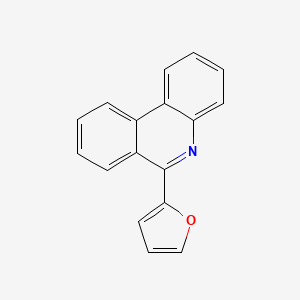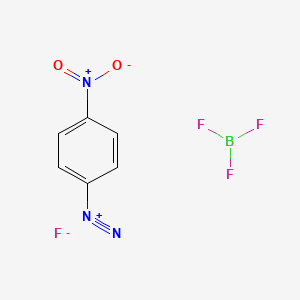
7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a quinoline derivative with the molecular formula C11H8INO4 and a molecular weight of 345.09 g/mol This compound is characterized by the presence of an iodine atom at the 7th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the iodination of a quinoline precursor. One common method involves the reaction of 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4th position, converting it to a hydroxyl group.
Substitution: The iodine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products:
Oxidation: 7-Iodo-6-methoxy-4-hydroxyquinoline-3-carboxylic acid.
Reduction: 7-Iodo-6-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: 7-Amino-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various quinoline-based molecules, which are of interest due to their diverse chemical properties .
Biology: In biological research, it serves as a scaffold for the development of new bioactive molecules, including potential antibacterial and antiviral agents .
Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections and other diseases .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The iodine atom and the methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets . The compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell division .
Comparación Con Compuestos Similares
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of fluoroquinolone antibiotics.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester: An intermediate in the synthesis of gatifloxacin.
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide:
Uniqueness: The presence of the iodine atom at the 7th position and the methoxy group at the 6th position distinguishes 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from other quinoline derivatives. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H8INO4 |
|---|---|
Peso molecular |
345.09 g/mol |
Nombre IUPAC |
7-iodo-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8INO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
WVVDEFLEEFDCMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14116188.png)
![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B14116196.png)
![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)



![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)



![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
